3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide is a heterocyclic compound with a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide typically involves the reaction of 5-aminopyrazoles with pyruvic acid, using l-proline as a catalyst . This reaction can be carried out using microwave-assisted methods or conventional heating methods, both of which provide efficient procedures with mild reaction conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that ensure high yield and purity. These methods often utilize commercially available starting materials and standard organic synthesis techniques.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide involves its interaction with specific molecular targets and pathways. While detailed mechanisms are still under investigation, it is believed to interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5,6,7,8-Tetrahydro-4H-isoxazolo[3,4-d]azepine hydrochloride
- 3-Ethyl-5,6,7,8-Tetrahydropyrazolo[3,4-b]Azepine-1(4H)-Carbothioamide
Uniqueness
3-Ethyl-5,6,7,8-tetrahydropyrazolo[3,4-b]azepine-1(4H)-carboxamide is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H16N4O |
---|---|
Molecular Weight |
208.26 g/mol |
IUPAC Name |
3-ethyl-5,6,7,8-tetrahydro-4H-pyrazolo[3,4-b]azepine-1-carboxamide |
InChI |
InChI=1S/C10H16N4O/c1-2-8-7-5-3-4-6-12-9(7)14(13-8)10(11)15/h12H,2-6H2,1H3,(H2,11,15) |
InChI Key |
WZTDCQUWYRFKET-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C2=C1CCCCN2)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.